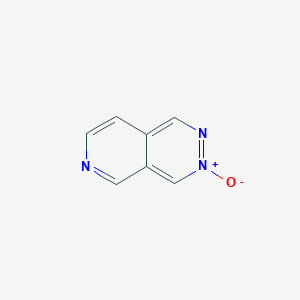
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H15NO4. It is commonly known as Cyclopropanecarboxylic acid, isopropyl nitroethyl ester. This compound is widely used in scientific research due to its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves its ability to inhibit the activity of certain enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity. This inhibition can lead to the development of new drugs that target these enzymes and their associated metabolic pathways.
Biochemical and Physiological Effects:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has been shown to have a range of biochemical and physiological effects. Inhibition of ACAT and DGAT can lead to a decrease in the accumulation of triglycerides and cholesterol in the liver and other tissues. This can improve insulin sensitivity and reduce the risk of developing metabolic disorders such as obesity and diabetes.
实验室实验的优点和局限性
One of the advantages of using Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This can facilitate the study of these enzymes and their associated metabolic pathways. However, the compound's potency can also be a limitation, as it may lead to non-specific inhibition of other enzymes and interfere with the normal functioning of cells.
未来方向
There are several future directions for the study of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)). One potential area of research is the development of new drugs that target ACAT and DGAT for the treatment of metabolic disorders such as obesity and diabetes. Another area of research is the study of the compound's effects on other enzymes and metabolic pathways. This could lead to the discovery of new biochemical tools and potential drug targets. Finally, further research is needed to understand the compound's potential limitations and to develop strategies to overcome them.
Conclusion:
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) is a unique chemical compound with a wide range of scientific research applications. Its ability to act as a potent inhibitor of certain enzymes makes it a valuable tool for the study of metabolic pathways and the development of new drugs for the treatment of metabolic disorders. However, its potency can also be a limitation, and further research is needed to understand its potential limitations and to develop strategies to overcome them. Overall, Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) holds great promise for the future of scientific research.
合成方法
The synthesis of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) involves the reaction of cyclopropanecarboxylic acid with isopropyl nitrite in the presence of an acid catalyst. This reaction results in the formation of the nitroester product. The nitroester is then treated with ethyl alcohol to form the ethyl ester of Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)).
科学研究应用
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI)) has a wide range of scientific research applications. It is commonly used as a biochemical tool in the study of enzyme activity. This compound is a potent inhibitor of certain enzymes, including acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT). These enzymes play a crucial role in lipid metabolism, and their inhibition can lead to the development of new drugs for the treatment of metabolic disorders such as obesity and diabetes.
属性
CAS 编号 |
174574-80-2 |
|---|---|
分子式 |
C9H15NO4 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
ethyl 2-nitro-3-propan-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-4-14-9(11)7-6(5(2)3)8(7)10(12)13/h5-8H,4H2,1-3H3 |
InChI 键 |
NDSBDRHNTJITDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
规范 SMILES |
CCOC(=O)C1C(C1[N+](=O)[O-])C(C)C |
同义词 |
Cyclopropanecarboxylic acid, 2-(1-methylethyl)-3-nitro-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





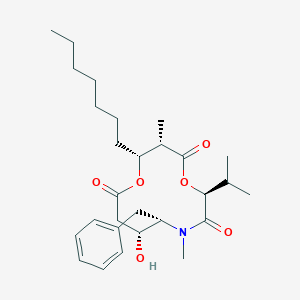
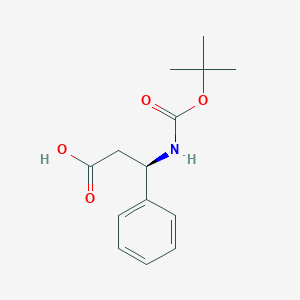
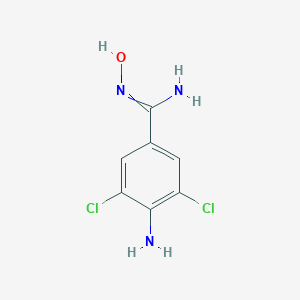
![(S)-(+)-N-[1-(1-Naphthyl)ethyl]phthalamic acid](/img/structure/B64542.png)


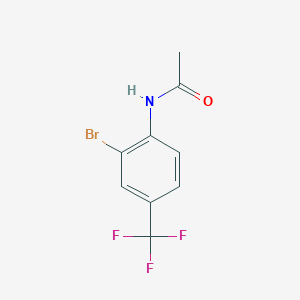
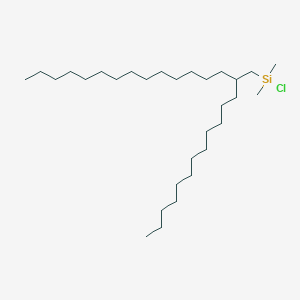
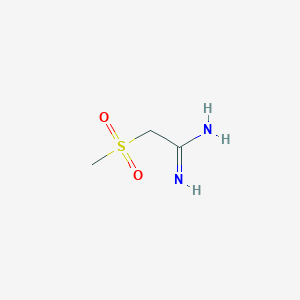
![2-[4-(Propan-2-yl)phenyl]oxirane](/img/structure/B64562.png)
